4-(1-oxophthalazin-2(1H)-yl)benzoic acid
Description
Significance of Phthalazinone Scaffolds in Contemporary Drug Discovery
The phthalazin-1(2H)-one core is recognized as a "privileged" scaffold in medicinal chemistry. researchgate.net This nitrogen-containing heterocyclic system is a common structural feature in a multitude of biologically active compounds. sustech.eduosf.io Its versatility has led to the development of derivatives exhibiting a wide array of pharmacological activities. osf.io
Notably, the phthalazinone scaffold is the backbone of several potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair. sustech.edunih.gov PARP inhibitors, such as the approved drug Olaparib, have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. nih.govnewdrugapprovals.org Beyond oncology, phthalazinone derivatives have demonstrated potential as:
Anti-inflammatory agents osf.io
Antimicrobial and antifungal agents osf.io
Antihypertensive compounds osf.io
Antidiabetic agents osf.io
VEGFR-2 and EGFR inhibitors nih.gov
This broad spectrum of activity makes the phthalazinone nucleus an attractive starting point for the design and development of new therapeutic agents. sustech.edu
Role of Benzoic Acid Moieties as Bioactive Scaffolds in Pharmaceutical Research
Benzoic acid and its derivatives are ubiquitous in nature and have a long history of use in medicine and industry. In pharmaceutical research, the benzoic acid moiety is not merely a simple aromatic carboxylic acid but serves several critical functions. It is a recognized pharmacophore with inherent biological activities, including antimicrobial and antifungal properties. rsc.org
Furthermore, the benzoic acid scaffold is a crucial building block for the synthesis of a wide range of bioactive molecules. rsc.org Its carboxylic acid group provides a versatile handle for chemical modification, allowing it to be linked to other molecular fragments to create more complex and targeted drugs. This synthetic utility has been exploited in the development of compounds with anticancer and other therapeutic properties.
Rationale for the Integration of Phthalazinone and Benzoic Acid Moieties in Novel Chemical Entities
The integration of the phthalazinone and benzoic acid scaffolds, as seen in 4-(1-oxophthalazin-2(1H)-yl)benzoic acid, is a deliberate strategy in medicinal chemistry, primarily driven by its utility in creating targeted therapies like PARP inhibitors. In this context, the compound often serves as a key intermediate. newdrugapprovals.orggoogle.com
The rationale for this molecular hybridization can be summarized as follows:
Synthetic Handle: The benzoic acid's carboxylic acid group provides a crucial point of attachment for further chemical elaboration. For instance, in the synthesis of Olaparib, this group is converted into an amide, linking the phthalazinone core to a piperazine (B1678402) ring, which is essential for binding to the PARP enzyme. nih.gov
Structural Framework: The rigid structure of the combined phthalazinone-benzoic acid entity provides a stable and predictable framework. This allows medicinal chemists to systematically modify other parts of the molecule to optimize interactions with the biological target.
Therefore, the conjugation of these two moieties is a powerful strategy, particularly in the development of inhibitors for specific biological targets like PARP, where the phthalazinone provides the core pharmacophore and the benzoic acid acts as an essential linker for introducing further functionalities required for potent activity.
Detailed Research Findings
Research into phthalazinone derivatives has yielded compounds with potent inhibitory activity against various biological targets. The following tables present a selection of research findings, showcasing the efficacy of different phthalazinone-based compounds.
Table 1: Inhibitory Activity of Phthalazinone Derivatives against Cancer Cell Lines
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Phenyl Phthalazinone Derivative (7c) | HCT-116 (Colon) | 1.36 | acs.org |
| Phenyl Phthalazinone Derivative (8b) | HCT-116 (Colon) | 2.34 | acs.org |
| Phenyl Phthalazinone Derivative (7c) | MDA-MB-231 (Breast) | 6.67 | acs.org |
| Phthalazinone-based PARP Inhibitor (23) | Capan-1 (Pancreatic, BRCA2-deficient) | 7.532 | jst.go.jp |
| Olaparib (Reference Drug) | Capan-1 (Pancreatic, BRCA2-deficient) | 10.412 | jst.go.jp |
Table 2: Enzyme Inhibitory Activity of Phthalazinone Derivatives
| Compound Type | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| 4-benzylphthalazin-1-one derivative | PARP-1 | 97 nM | osf.io |
| Olaparib (Reference Drug) | PARP-1 | 139 nM | osf.io |
| 1-Phthalazinone Derivative | VEGFR-2 | 0.023 - 0.41 nM | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-oxophthalazin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-13-4-2-1-3-11(13)9-16-17(14)12-7-5-10(6-8-12)15(19)20/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMJTTODFHRUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of Phthalazinone Benzoic Acid Structures
Comprehensive Spectroscopic Characterization
Spectroscopic methods provide essential information regarding the molecular structure, functional groups, and connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of a phthalazinone-benzoic acid derivative is expected to show distinct signals corresponding to the protons on the phthalazinone and benzoic acid rings. For the parent 1(2H)-phthalazinone, aromatic protons typically appear in the range of δ 7.8–8.5 ppm. The single proton on the phthalazinone ring (position 4) would likely be a singlet, while the protons on the fused benzene (B151609) ring would exhibit multiplet splitting patterns corresponding to their coupling relationships. The benzoic acid moiety would show two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10-13 ppm, due to its acidic nature.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. For a compound like 2-(2-(1-oxo-4-p-tolylphthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione, a related structure, the carbonyl carbon of the phthalazinone ring (C1) appears around δ 159.6 ppm. nih.gov The carbons of the fused benzene ring and the p-substituted benzoic acid ring would resonate in the typical aromatic region of δ 120–150 ppm. The carboxylic acid carbonyl carbon is one of the most deshielded, appearing at approximately δ 167-170 ppm.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (R-COOH) | 10.0 - 13.0 (broad s) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 (m) |
| ¹³C | Carboxylic Carbonyl (R-COOH) | 167 - 170 |
| ¹³C | Phthalazinone Carbonyl (C=O) | ~160 |
| ¹³C | Aromatic (Ar-C) | 120 - 150 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. In the IR spectrum of a phthalazinone-benzoic acid, several characteristic absorption bands are expected. A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding.
Two distinct carbonyl (C=O) stretching vibrations would be prominent. The carboxylic acid C=O stretch typically appears around 1680–1710 cm⁻¹. The amide C=O stretch of the phthalazinone ring is expected at a slightly lower frequency, generally in the range of 1650–1680 cm⁻¹. ekb.eg Additional peaks corresponding to C=C and C=N stretching vibrations from the aromatic and heterocyclic rings would be observed in the 1450–1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 |
| Amide (C=O) | Stretching | 1650 - 1680 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous verification of its molecular formula. For 4-(1-oxophthalazin-2(1H)-yl)benzoic acid, the molecular formula is C₁₅H₁₀N₂O₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.
Calculated monoisotopic mass:
15 x C = 15 x 12.000000 = 180.000000
10 x H = 10 x 1.007825 = 10.078250
2 x N = 2 x 14.003074 = 28.006148
3 x O = 3 x 15.994915 = 47.984745
Total (C₁₅H₁₀N₂O₃) = 266.069143 Da
An experimental HRMS measurement, typically using electrospray ionization (ESI), would yield an m/z value for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For example, for a related compound, 2-(2-(1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione (C₁₈H₁₃N₃O₃), the calculated m/z for [M+H]⁺ is 320.10297, and the experimentally found value was 320.10340, confirming the molecular formula. nih.gov A similar high level of agreement between the theoretical and experimental mass for this compound would definitively verify its elemental composition.
X-ray Crystallography for Definitive Molecular and Crystal Structure Determination
While spectroscopy provides data on molecular connectivity, only X-ray crystallography can offer a definitive, three-dimensional picture of the molecular structure and its arrangement in the solid state.
Single Crystal X-ray Diffraction Analysis of Phthalazinone-Benzoic Acid Compounds
Single crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates of a molecule. Although a specific crystal structure for this compound is not publicly available, analysis of similar structures provides insight into the expected molecular geometry.
For example, the crystal structure of the parent 1(2H)-Phthalazinone has been determined. nih.gov Such an analysis for a phthalazinone-benzoic acid derivative would confirm the planarity of the phthalazinone and benzoic acid ring systems and determine the dihedral angle between them. This angle is a critical conformational parameter, influencing how the molecules pack together in the crystal lattice. The analysis would also provide precise bond lengths and angles for all atoms, confirming the expected geometries of the carboxylic acid and amide functional groups.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry group of the crystal (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Z | Number of molecules per unit cell |
| Bond Lengths (Å) | Distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions)
The solid-state architecture of molecular crystals is governed by a network of non-covalent interactions. X-ray crystallography is uniquely capable of elucidating these interactions.
Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is the hydrogen bonding between the carboxylic acid groups. Benzoic acid and its derivatives commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O–H···O hydrogen bonds, creating a stable eight-membered ring motif.
Hirshfeld Surface Analysis for Detailed Molecular Packing Investigations
A detailed Hirshfeld surface analysis for the specific compound this compound is not available in the reviewed scientific literature. Crystallographic studies providing the necessary data for such an analysis, including the specific intermolecular contacts and their percentage contributions, have not been published.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different types of molecular contacts.
For a compound like this compound, a Hirshfeld analysis would typically involve the following:
Generation of 3D Hirshfeld Surfaces: These surfaces are mapped with properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts.
2D Fingerprint Plots: These plots provide a two-dimensional summary of the intermolecular interactions, plotting di against de. The distinct shapes and patterns of these plots are characteristic of specific types of interactions (e.g., O···H, H···H, C···H, and π-π stacking).
In related phthalazinone derivatives, Hirshfeld surface analysis has revealed the significance of C—H···O interactions, π-stacking, and H···H contacts in the supramolecular assembly. iucr.orgdoaj.orgnih.gov For this compound, one would anticipate significant contributions from hydrogen bonding involving the carboxylic acid group and various other weak intermolecular interactions.
Without the specific crystallographic information file (CIF) from a single-crystal X-ray diffraction study of this compound, the generation of its Hirshfeld surface and the corresponding detailed analysis remains purely hypothetical. The necessary data to construct the detailed research findings and data tables as requested is contingent upon the experimental determination of its crystal structure.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and geometric structure of molecules. For compounds like 4-(1-oxophthalazin-2(1H)-yl)benzoic acid, these theoretical approaches offer insights that are complementary to experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of benzoic acid and phthalazinone, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to determine key electronic properties. mdpi.comnih.gov These calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability. researchgate.net
Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra of such compounds, offering a theoretical comparison to experimentally determined UV-Vis spectra. researchgate.net For benzoic acid derivatives, these computational approaches have been successfully used to analyze photoexcitation properties. researchgate.net By calculating parameters like ionization potential, electron affinity, and chemical hardness, DFT serves as a tool for verifying molecular design and predicting reactivity. mdpi.com
Table 1: Illustrative Electronic Properties of Benzoic Acid Derivatives Calculated via DFT This table presents example data for related benzoic acid compounds to illustrate typical DFT calculation outcomes.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Method |
|---|---|---|---|---|
| Benzoic Acid Monomer | -7.91 | -1.54 | 6.37 | B3LYP/6-311++G(2d,p) |
| Benzoic Acid Dimer | -7.65 | -1.32 | 6.33 | B3LYP/6-311++G(2d,p) |
| 4-(Carboxyamino)-benzoic acid | -6.42 | -2.11 | 4.31 | DFT-B3LYP/6-311G researchgate.net |
Understanding the three-dimensional structure of this compound is essential for determining its function. Computational methods are used to perform conformational analysis and geometry optimization to find the most stable arrangement of atoms in space (i.e., the lowest energy conformation). mdpi.com Studies on related benzoic acid derivatives show that the planarity or twist between the aromatic rings and substituents significantly impacts molecular interactions. For instance, in one benzimidazole-substituted benzoic acid, the benzimidazole (B57391) and benzene (B151609) rings were found to be nearly perpendicular, with a dihedral angle of 85.56 (7)°. nih.gov In another case, steric repulsion between methyl groups on adjacent rings resulted in a twisted conformation with a dihedral angle of 50.86 (5)°. nih.gov
Geometry optimization for benzoic acid and its derivatives is often performed using DFT methods, such as B3LYP with the 6-311G+(d,p) basis set, which can accurately predict bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net These optimized geometries serve as the starting point for further computational studies, including molecular docking.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor.
Molecular docking simulations are instrumental in predicting how a ligand like this compound might bind to the active site of a protein. The phthalazinone scaffold is a key component in inhibitors of various enzymes, including Poly(ADP-ribose)polymerase (PARP) and vascular endothelial growth factor receptor (VEGFR). researchgate.netnih.gov Docking studies on phthalazinone-based PARP inhibitors have successfully predicted binding conformations and affinities, which correlate well with experimental inhibitory activities. nih.gov
Similarly, various benzoic acid derivatives have been docked against targets such as the SARS-CoV-2 main protease and histone deacetylases (HDACs) to predict their binding affinity, often expressed as a docking score or binding energy (ΔG) in kcal/mol. nih.govuomustansiriyah.edu.iq A lower binding energy generally indicates a more stable and favorable ligand-receptor complex. These predictions help prioritize compounds for synthesis and biological testing.
Table 2: Example Binding Affinities of Related Ligands with Biological Targets This table contains data for compounds structurally related to the article's subject to demonstrate typical molecular docking results.
| Ligand Class | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| Benzothiazole-p-aminobenzoic acid-hydroxamate | HDAC8 | -9.460 | uomustansiriyah.edu.iq |
| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | -42.13 (Docking Score) | nih.gov |
| Phthalazinone Derivative | α-adrenoceptor | - (High Fitting Score) | cu.edu.eg |
Docking studies provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For related phthalazinone derivatives targeting α-adrenoceptors, a pharmacophore model was postulated that includes a positively ionizable group, a substituted phenyl ring, a hydrogen bond acceptor (the phthalazinone ring), an alkyl spacer, and a hydrophobic moiety. cu.edu.eg
Ligand-based pharmacophore models for dual inhibitors of EGFR and VEGFR2 have identified key features such as hydrophobic groups, aromatic rings, and hydrogen bond acceptors/donors. mdpi.com Docking simulations reveal these interactions at an atomic level, commonly identifying hydrogen bonds with specific amino acid residues (e.g., Gln-192, His-90 in COX-2) and π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational dynamics of a molecule, its stability in different environments, and its interactions with other molecules, such as biological macromolecules.
Studies on similar bicyclic aromatic compounds and benzoic acid derivatives have shown that molecules exist as an ensemble of conformations in solution. ucl.ac.uknih.gov For this compound, simulations would likely reveal the preferred dihedral angles between the two ring systems. The stability of different conformers is influenced by intramolecular hydrogen bonds and interactions with solvent molecules. ucl.ac.uk For instance, benzoic acid derivatives are known to form hydrogen-bonded dimers in apolar solvents, a behavior that is inhibited in polar solvents in favor of π-π stacking interactions. ucl.ac.uk Unbiased MD simulations, often using force fields like the General Amber Force Field (GAFF), can track the time-evolution of key dihedral angles and intermolecular distances, providing a detailed picture of the molecule's dynamic behavior and the stability of its various conformational states. ucl.ac.uk
The root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time is a key parameter to assess its structural stability. A stable conformation will exhibit relatively small RMSD fluctuations around an average value. Such analyses have been used to confirm the stability of various ligand-protein complexes, a principle that also applies to the intrinsic stability of the ligand itself in solution. nih.gov
A primary application of MD simulations in medicinal chemistry is to understand how a ligand, such as this compound, interacts with a biological target, typically a protein. Once a potential binding pose is predicted through molecular docking, MD simulations can be used to assess the stability of this ligand-protein complex. nih.govnih.gov
For example, MD simulations have been successfully used to study the stability of complexes involving phthalazine (B143731) derivatives and protein targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov In such a study, the complex is submerged in a water box with ions to simulate a physiological environment, and a simulation is run for a duration typically in the nanosecond range. nih.govresearchgate.net The stability of the complex is evaluated by monitoring the RMSD of the protein backbone and the ligand. A stable binding is indicated if the RMSD values reach a plateau. nih.gov
Furthermore, these simulations provide detailed information about the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. nih.gov By analyzing the trajectory of the simulation, researchers can identify key residues that are crucial for binding and understand the mechanism of action at a molecular level. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity.
MD simulations can also be used to predict physicochemical properties like the partitioning constant (log P), which describes the distribution of a compound between an aqueous and a lipid phase. This is a critical parameter for drug absorption and distribution. By simulating the molecule in a biphasic system (e.g., water-octanol), the free energy of transfer between the two phases can be calculated, which is directly related to the partition coefficient.
While specific studies on the prediction of partitioning constants for this compound are not available, the methodology has been applied to various organic molecules. Additionally, MD simulations can investigate the adsorption of molecules at interfaces. For instance, simulations have been used to study the adsorption energies of phthalazine derivatives on metal surfaces to understand their corrosion inhibition properties, a process governed by interfacial interactions. osti.gov This same approach can be adapted to model the adsorption at a lipid bilayer interface, providing insights into how the molecule might interact with and permeate cell membranes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.
QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. japsonline.com
Several 3D-QSAR studies have been performed on series of phthalazine derivatives to understand their anticancer properties. japsonline.comresearchgate.net In a typical study, a dataset of compounds with known biological activities (e.g., IC50 values) is divided into a training set to build the model and a test set to validate it. japsonline.com The molecules are aligned based on a common scaffold, and for each molecule, the interaction fields are calculated on a 3D grid.
CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. japsonline.comnih.gov Partial Least Squares (PLS) analysis is then used to derive a correlation between the variations in these fields and the variations in biological activity.
The statistical quality of the resulting models is assessed by several parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred) for the external test set. A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r²_pred value demonstrates the model's ability to predict the activity of new compounds. japsonline.com
| Model | q² | r² | r²_pred | Studied Activity | Reference Compound Class |
| CoMFA | 0.736 | 0.964 | 0.826 | EGFR Inhibition | Phthalazine Derivatives |
| CoMSIA | 0.806 | 0.976 | 0.792 | EGFR Inhibition | Phthalazine Derivatives |
| CoMFA | 0.623 | 0.941 | - | VEGFR-2 Inhibition | Phthalazine Derivatives |
| CoMSIA | 0.615 | 0.977 | - | VEGFR-2 Inhibition | Phthalazine Derivatives |
| This table presents representative statistical results from 3D-QSAR studies on phthalazine derivatives, demonstrating the robustness of CoMFA and CoMSIA models for this class of compounds. q² (cross-validated r²), r² (non-cross-validated r²), and r²_pred (predictive r²) are key statistical parameters for model validation. japsonline.comresearchgate.net |
The ultimate goal of a QSAR study is to understand which molecular properties, or descriptors, are most important for the biological activity of interest. The output of 3D-QSAR models is often visualized as 3D contour maps. japsonline.com These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity.
Steric Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.
Electrostatic Maps: Blue contours mark areas where positive charges are beneficial for activity, and red contours indicate where negative charges are preferred.
Hydrophobic Maps: Yellow contours can indicate regions where hydrophobic groups increase activity, whereas white or gray contours suggest hydrophilic groups are preferred.
Hydrogen Bond Donor/Acceptor Maps: Cyan and purple contours might indicate favorable positions for hydrogen bond donors, while magenta and red contours can show favorable positions for hydrogen bond acceptors.
By interpreting these maps in the context of the aligned molecules, chemists can gain valuable insights for designing new derivatives. For instance, if a green contour appears near a specific position on the phthalazine ring, it suggests that adding a larger substituent at that position could lead to a more active compound. japsonline.com QSAR studies on phthalazine derivatives have successfully used this approach to design novel potent anticancer agents by identifying the key structural requirements for inhibiting targets like EGFR and PARP-1. longdom.orgjapsonline.com
Predictive Modeling for the Rational Design of Novel Analogues
Predictive modeling plays a pivotal role in the rational design of novel analogues of this compound, enabling the exploration of chemical space to identify derivatives with enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. By leveraging computational techniques, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process and reducing costs. jocpr.comslideshare.net Key methodologies in this domain include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore-based approaches.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov For analogues of this compound, a QSAR model can be developed to predict their activity against a specific biological target. This is achieved by calculating a range of molecular descriptors for each analogue and correlating them with their experimentally determined biological activities. mdpi.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
The resulting QSAR equation can then be used to predict the activity of newly designed, unsynthesized analogues. For instance, a hypothetical QSAR model for a series of this compound analogues might reveal that increased hydrophobicity on the benzoic acid ring and the presence of a hydrogen bond donor on the phthalazinone moiety are beneficial for activity. This insight allows for the targeted design of new derivatives with potentially higher potency.
Table 1: Hypothetical QSAR Model for Analogues of this compound
| Analogue | Modification | cLogP (Hydrophobicity) | H-Bond Donors | Predicted pIC50 |
|---|---|---|---|---|
| Parent | - | 2.8 | 1 | 6.5 |
| Analogue 1 | -Cl on benzoic acid | 3.5 | 1 | 7.1 |
| Analogue 2 | -OH on phthalazinone | 2.6 | 2 | 7.3 |
| Analogue 3 | -CH3 on benzoic acid | 3.3 | 1 | 6.9 |
| Analogue 4 | -NH2 on phthalazinone | 2.5 | 3 | 7.5 |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. numberanalytics.com This method is instrumental in structure-based drug design for developing analogues of this compound. nih.gov By docking proposed analogues into the active site of a target receptor, researchers can visualize and analyze the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Table 2: Predicted Binding Affinities and Interactions for Designed Analogues
| Analogue | Modification | Docking Score (kcal/mol) | Key Interactions with Target Residue (e.g., Lys95) |
|---|---|---|---|
| Parent | - | -8.2 | H-bond with carboxylic acid |
| Analogue 5 | Esterification of carboxylic acid | -6.5 | Loss of H-bond |
| Analogue 6 | Addition of -OH to benzoic acid | -8.8 | Additional H-bond with Ser120 |
| Analogue 7 | Bioisosteric replacement with tetrazole | -8.5 | Maintains H-bond with Lys95 |
| Analogue 8 | Addition of -F to phthalazinone | -8.4 | Halogen bond with Leu50 |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov For this compound and its active analogues, a pharmacophore model can be generated based on their common structural features. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel scaffolds that match the required features but have a different core structure. nih.gov This approach, known as scaffold hopping, is valuable for discovering new classes of compounds with the desired biological activity. The pharmacophore model also guides the design of new analogues by ensuring that critical interaction points are maintained.
Table 3: Key Pharmacophoric Features of this compound
| Feature | Molecular Moiety | Importance for Activity |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of phthalazinone | High |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of benzoic acid | High |
| Hydrogen Bond Donor (HBD) | Hydroxyl group of benzoic acid | High |
| Aromatic Ring (AR) | Phthalazinone ring system | Moderate |
| Aromatic Ring (AR) | Benzoic acid ring | Moderate |
By integrating the insights from QSAR, molecular docking, and pharmacophore modeling, a comprehensive predictive framework is established. This framework allows for the systematic and rational design of novel analogues of this compound, prioritizing candidates for synthesis that have a high probability of exhibiting superior biological profiles.
In Vitro Biological Mechanisms and Structure Activity Relationships
Mechanistic Studies of Enzyme Inhibition
Derivatives of the 4-(1-oxophthalazin-2(1H)-yl)benzoic acid framework have been extensively studied as inhibitors of several key enzyme families. The following sections delineate the mechanistic details of these interactions.
Poly(ADP-ribose) Polymerase (PARP) Inhibition and Related Cellular Pathways
The 1(2H)-phthalazinone structure is a critical pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1, an enzyme central to DNA single-strand break repair. This inhibitory action is the foundation of a major class of anticancer therapies.
The mechanism of inhibition involves the phthalazinone core mimicking the nicotinamide (B372718) moiety of the NAD+ substrate, competing for the catalytic site of the PARP enzyme. This competition blocks the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair proteins. The interaction is stabilized by hydrogen bonds between the carbonyl oxygen and amide hydrogen of the phthalazinone ring and key amino acid residues in the PARP-1 binding pocket, such as Gly863 and Ser904.
Structure-activity relationship (SAR) studies reveal that modifications to the phthalazinone scaffold significantly influence potency. For instance, introducing aromatic rings and varying the length of alkyl chains connecting them to the core structure can modulate inhibitory activity. Some novel phthalazinone derivatives have shown potent PARP-1 inhibition with IC50 values in the nanomolar and even sub-nanomolar range. This potent enzyme inhibition often translates to significant anti-proliferative activity in cancer cell lines deficient in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.
Table 1: PARP-1 Inhibitory Activity of Selected Phthalazinone Derivatives
| Compound | Target | IC50 (nM) | Cellular Activity (Cell Line) | IC50 (µM) |
|---|---|---|---|---|
| DLC-1 | PARP-1 | <0.2 | MDA-MB-436 | 0.08 |
| DLC-6 | PARP-1 | <0.2 | - | - |
| DLC-49 | PARP-1 / HDAC-1 | 0.53 (PARP-1) | - | - |
| Compound 23 | PARP-1 | - | Capan-1 (BRCA2-deficient) | 7.532 |
| Olaparib (Reference) | PARP-1 | - | Capan-1 (BRCA2-deficient) | 10.412 |
Allosteric Inhibition of DNA Methyltransferase 3A (DNMT3A)
Recent structural and synthetic investigations have identified phthalazinone derivatives as a new class of allosteric inhibitors of DNA methyltransferase 3A (DNMT3A). acs.orgnih.gov This enzyme plays a crucial role in establishing de novo DNA methylation patterns, an important epigenetic modification.
SAR studies have pinpointed that both the phthalazinone and a tetrazole moiety are indispensable for inhibitory activity. acs.orgnih.gov The carbonyl group of the phthalazinone structure is critical, likely acting as a hydrogen-bond acceptor to interact with a proton donor on the enzyme. acs.org Removal or alteration of this feature leads to a significant loss of potency. acs.org
Table 2: Allosteric Inhibition of DNMT3A by a Phthalazinone Derivative
| Compound | Target | IC50 (µM) | Key Structural Features for Activity |
|---|---|---|---|
| Deshydrophthalazinone derivative 14 | DNMT3A | >100 | Phthalazinone carbonyl moiety |
Kinase Inhibition Profiles (e.g., VEGFR-2, Aurora Kinase, p38 MAPK, Topoisomerase II)
The versatile phthalazinone scaffold has been utilized to develop inhibitors for various protein kinases and related enzymes involved in cell signaling and proliferation.
VEGFR-2 Inhibition: Novel phthalazine (B143731) derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. Several compounds have demonstrated high inhibitory activity, with IC50 values in the sub-micromolar range, comparable to or exceeding the potency of reference drugs like Sorafenib. rsc.orgnih.govnih.gov The binding mode typically involves interactions with key amino acid residues in the VEGFR-2 active site. rsc.org
Aurora Kinase Inhibition: Phthalazinone pyrazole (B372694) derivatives have emerged as potent and highly selective inhibitors of Aurora-A kinase, an enzyme critical for mitotic progression. acs.orgbohrium.comresearchgate.net These compounds can achieve over 1000-fold selectivity for Aurora-A over Aurora-B. acs.orgbohrium.comresearchgate.net One such derivative, a "Phthalazinone pyrazole," exhibits an IC50 of 0.031 µM against Aurora-A kinase. medchemexpress.com
p38 MAPK and Topoisomerase II Inhibition: Oxadiazol-phthalazinone derivatives have been identified as dual inhibitors of p38 mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II), enzymes involved in cellular stress responses and DNA replication, respectively. nih.govnih.gov Certain derivatives can reduce the concentration of these enzymes in cancer cells by over 80%. nih.gov The phthalazine moiety itself has been recognized as a pharmacophore for Topo II inhibition and DNA intercalation. nih.gov
Table 3: Kinase Inhibitory Activity of Selected Phthalazinone Derivatives
| Compound Class | Target Enzyme | IC50 |
|---|---|---|
| Phthalazine derivatives (e.g., 2g, 4a) | VEGFR-2 | 0.148 - 0.892 µM rsc.orgnih.gov |
| Phthalazinone pyrazole | Aurora-A Kinase | 0.031 µM medchemexpress.com |
| Oxadiazol-phthalazinone (e.g., 1, 2e) | p38 MAPK | 82-84% reduction in enzyme concentration nih.gov |
| Oxadiazol-phthalazinone (e.g., 1, 2e) | Topoisomerase II | Significant reduction in enzyme concentration nih.gov |
| Phthalazine-based derivative (9d) | Topoisomerase II | 7.02 µM nih.gov |
Carbonic Anhydrase Inhibition Mechanisms
Phthalazine sulfonamide derivatives have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov CAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibition mechanism for sulfonamides typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. Twenty-two novel phthalazine derivatives were shown to be active against isoforms hCA I, hCA II, hCA IX, and hCA XII, with some compounds showing higher potency against the cancer-related isoform hCA IX than the reference drug acetazolamide. nih.gov
Tyrosinase Enzyme Inhibition Kinetics
While studies specifically on this compound are limited, the broader class of benzoic acid derivatives has been investigated for tyrosinase inhibition. nih.govmdpi.comresearchgate.net Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. Benzoic acid derivatives can act as tyrosinase inhibitors through various kinetic mechanisms. nih.govmdpi.com
Kinetic analyses have shown that some benzoic acid derivatives act as non-competitive inhibitors of both the monophenolase and diphenolase activities of tyrosinase. nih.gov This suggests they bind to a site on the enzyme distinct from the substrate-binding site. Other studies on different benzoic acid derivatives have reported competitive or mixed-type inhibition. mdpi.comresearchgate.net The inhibitory mechanism of benzoate (B1203000) itself is thought to involve the interaction of its non-ionized form with the copper ions at the enzyme's active site. jetir.org The potency varies greatly depending on the substitution pattern on the benzoic acid ring, with some derivatives achieving IC50 values in the low micromolar range. researchgate.net
Table 4: Tyrosinase Inhibition by Benzoic Acid Derivatives
| Inhibitor | Type of Inhibition (Activity) | Ki / IC50 |
|---|---|---|
| 2-aminobenzoic acid | Non-competitive (Monophenolase & Diphenolase) | Ki = 5.15 µM (mono), 4.72 µM (di) nih.gov |
| 4-aminobenzoic acid | Non-competitive (Monophenolase & Diphenolase) | Ki = 3.8 µM (mono), 20 µM (di) nih.gov |
| Benzoic acid | Competitive | IC50 = 119 µM mdpi.com |
| Benzoic acid derivative 7 | - | IC50 = 1.09 µM researchgate.net |
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, phthalazinone derivatives have been shown to interact with various cell surface and intracellular receptors. Novel 4-substituted-2(1H)-phthalazinone derivatives have been synthesized and identified as α-adrenoceptor antagonists. nih.gov Molecular modeling and in vitro assays confirmed their ability to block α-receptors, which are involved in regulating cardiovascular functions. nih.govcu.edu.eg
Furthermore, the phthalazinone scaffold has been incorporated into molecules designed as bivalent antagonists for histamine (B1213489) H(1) and H(3) receptors, potentially for treating allergic rhinitis. osf.io Other studies have identified phthalazinone derivatives as vasodilator agents whose mechanism involves the reversible blockage of different types of calcium channels, making them useful pharmacological tools for studying calcium signaling. nih.gov
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
The biological activity of phthalazinone derivatives is highly dependent on the nature and position of substituents on both the phthalazinone and the attached aromatic rings.
Substitution at the 4-position of the Phthalazinone Ring : The substituent at this position significantly influences activity. For example, in a series of androgen receptor antagonists, a 4-benzyl group was found to be important for antagonism. nih.govelsevierpure.com In another study on α-adrenoceptor antagonists, a 4-(4-bromophenyl) group was a key feature of active compounds. nih.gov The nature of heteroaromatic nuclei at the 4-position has also been shown to be vital for thromboxane (B8750289) A2 synthetase inhibition. osf.io
Substitution on the Benzoic Acid Ring : For benzoic acid derivatives in general, substitution patterns are critical for activity. In one series of protein kinase CK2 inhibitors, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative effects. For other classes of inhibitors, strong electron-donating groups attached to the benzene (B151609) ring can be an important feature for potent activity.
Linker Group : In many derivatives, a linker connects the phthalazinone core to other functional groups. The length and nature of this linker are crucial. For α-adrenoceptor antagonists, an alkyl spacer connecting the phthalazinone to an N-substituted piperazine (B1678402) was essential for activity. nih.gov
The following table summarizes the general influence of substitution patterns on the activity of phthalazinone-based compounds from various studies.
| Position of Substitution | Substituent Type | Observed Effect on In Vitro Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Phthalazinone C4-Position | Benzyl group | Important for potent antagonism | Androgen Receptor | nih.govelsevierpure.com |
| Phthalazinone C4-Position | Phenyl and Thienyl groups | High and well-rounded activity | TXA2 Synthetase Inhibition | osf.io |
| Phthalazinone N2-Position | Alkyl spacer to N-substituted piperazine | Significant α-blocking activity | α-Adrenoceptor | nih.gov |
| Phenyl Ring of 4-Benzyl Group | Two ortho-substituents (e.g., dichloro) | Potently inhibited cell proliferation | Androgen Receptor | nih.govelsevierpure.com |
| Benzoic Acid Moiety | 2-Halo- or 2-methoxy-benzyloxy group | Maintained potent inhibition and increased antiproliferative activity | Protein Kinase CK2 |
Phthalazinone Moiety : This bicyclic heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. osf.iosemanticscholar.orgdntb.gov.ua It is a key structural component for antagonists of androgen receptors, histamine H1/H3 receptors, and α-adrenoceptors, as well as inhibitors of enzymes like PARP-1. osf.ioacs.orgnih.govnih.gov Its rigid structure provides a stable anchor for positioning other functional groups to interact with biological targets.
Acidic Groups (Benzoic Acid) : The carboxylic acid group is a critical functional group that can engage in important interactions, such as hydrogen bonding, with receptor active sites. In many drug molecules, it acts as a key pharmacophore. Benzoic acid derivatives themselves possess a wide spectrum of biological activities, including antiviral and antimicrobial properties. nih.govnih.govmdpi.comnih.gov
Tetrazole Moiety (as a Bioisostere) : The tetrazole ring is a well-established bioisostere of the carboxylic acid group. nih.govresearchgate.net It offers a similar pKa and spatial arrangement but can provide advantages in terms of metabolic stability and lipophilicity. researchgate.net The tetrazole moiety can form an extended hydrogen bonding network with receptors and can also act as an efficient metal chelator, similar to a carboxylate. nih.govfigshare.com Replacing the benzoic acid in the parent compound with a tetrazole is a common medicinal chemistry strategy to potentially improve pharmacokinetic properties while maintaining or enhancing potency. nih.govresearchgate.net
The development of potent and selective molecules based on the phthalazinone scaffold is a process of iterative design, heavily guided by SAR insights. nih.gov This process typically begins with a "hit" compound identified through screening, which is then systematically modified to improve its properties.
For example, in the development of dual H1/H3 histamine receptor antagonists, researchers started with a known phthalazinone scaffold (related to azelastine) and explored modifications to introduce H3 antagonism. nih.gov By synthesizing and testing a series of analogues with different linkers and substituents, they could build a comprehensive SAR profile. This allowed them to identify which structural changes enhanced dual potency and which improved selectivity or pharmacokinetic properties. acs.orgnih.gov Molecular modeling and docking studies are often used in concert with synthesis to rationalize the observed biological results and to predict new modifications that might lead to improved compounds, thereby guiding the next cycle of design and synthesis. nih.govnih.gov
In Vitro Mechanistic Insights in Antiviral and Antimicrobial Contexts
Derivatives containing the phthalazinone and benzoic acid scaffolds have demonstrated notable activity against various pathogens in vitro.
Antiviral Activity : Phthalazinone derivatives have been investigated for antiviral activity, with some compounds showing selective action against hepatitis B virus by preventing virion particle formation. researchgate.net Separately, benzoic acid derivatives have been identified as potent anti-influenza agents. nih.govnih.gov One such derivative, NC-5, was shown to inhibit the influenza A virus neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.govnih.gov This suggests a potential mechanism for antiviral action for compounds bearing this moiety.
Antimicrobial Activity : The phthalazinone core has been incorporated into molecules with antibacterial and antifungal properties. researchgate.net Similarly, pyrazole-benzoic acid derivatives have shown potent growth inhibition of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. nih.gov Some of these compounds are believed to exert their effect by disrupting the bacterial cell membrane. nih.gov Other studies on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives revealed moderate antibacterial activity against Gram-positive bacterial strains. mdpi.comnih.govbohrium.com The mechanism for some phthalazinone-based antimicrobial agents is predicted to be the inhibition of essential bacterial enzymes, such as E. coli MurB. researchgate.net
Anti-Dengue Virus Activity and RNA Replication Inhibition
Phthalazinone derivatives have emerged as a promising class of inhibitors of the dengue virus (DENV). A notable discovery in this area was the identification of 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate, which demonstrated potent activity against DENV-2 with a half-maximal inhibitory concentration (IC50) of 0.64 μM. nih.gov This initial finding prompted further structure-activity relationship (SAR) studies and optimization efforts, leading to the development of even more potent compounds.
One of the most promising optimized compounds, designated as 14l in a key study, exhibited a significant improvement in anti-DENV-2 activity. nih.gov This compound displayed a low IC50 value of 0.13 μM against DENV-2 RNA replication, indicating its potent ability to interfere with the viral replication machinery. nih.gov Furthermore, it showed a high selectivity index (SI) of 89.2, suggesting a favorable profile of antiviral activity versus cellular toxicity. nih.gov
The mechanism of action for these phthalazinone analogues is believed to involve the inhibition of key viral enzymes essential for replication. Research has focused on the DENV NS2B-NS3 protease, a critical enzyme in the viral life cycle. ajchem-a.comajchem-a.com Through computational and chemoinformatic design, phthalazinone analogues have been developed with high binding affinities to this protease, suggesting that their antiviral activity stems from the disruption of its function. ajchem-a.comajchem-a.com
Table 1: Anti-Dengue Virus Activity of Phthalazinone Derivatives
| Compound | Target | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate | DENV-2 | 0.64 | Not Reported |
Inhibition of Human Adenovirus and Cytomegalovirus DNA Replication
Currently, there is a lack of specific research data directly implicating this compound or closely related phthalazinone derivatives in the inhibition of human adenovirus or cytomegalovirus DNA replication. While the broader field of antiviral research has identified numerous compounds that inhibit these viruses, the specific activity of this particular class of phthalazinones remains an area for future investigation.
Enhancement of Antifungal Activity Against Pathogenic Strains
Phthalazinone derivatives have demonstrated a significant ability to enhance the efficacy of existing antifungal drugs, particularly against resistant strains of Candida albicans. osf.ionih.gov This synergistic activity is of considerable interest in the context of rising antifungal resistance.
Studies have identified several phthalazinone compounds that act as potent enhancers of fluconazole, a commonly used azole antifungal. nih.gov In the presence of a non-lethal concentration of fluconazole, these phthalazinones inhibit the growth of C. albicans in a dose-dependent manner. Some of the more potent analogues have exhibited half-maximal effective concentrations (EC50) as low as 1 nM. nih.gov This indicates a powerful synergistic interaction that restores or enhances the activity of fluconazole.
The enhancement of antifungal activity is not limited to fluconazole. Phthalazinones have also been shown to augment the activity of isavuconazole, another azole antifungal. osf.io This suggests a broader mechanism of action that may involve overcoming the resistance mechanisms that C. albicans employs against this class of drugs. Furthermore, certain phthalazinone and isoquinolone derivatives have demonstrated activity against several clinically isolated resistant strains of C. albicans. osf.ionih.gov
Table 2: Enhancement of Antifungal Activity by Phthalazinone Derivatives against Candida albicans
| Phthalazinone Analogue | Synergistic Agent | EC50 (in the presence of synergist) | Target Strain |
|---|---|---|---|
| Various Analogues | Fluconazole | As low as 1 nM | Candida albicans |
Broad-Spectrum Antimicrobial Activity and Resistance Modulation
The antimicrobial potential of phthalazinone derivatives extends beyond their antifungal synergy. Various studies have explored their activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net
Research into novel phthalazinone derivatives has demonstrated their potential as antibacterial agents. researchgate.netekb.eg For instance, certain synthesized phthalazinones have been screened for their in vitro antibacterial activity, with some compounds showing promising results. ekb.eg A study focused on the synthesis of new phthalazinone derivatives reported their evaluation against different microbial strains, including Gram-negative and Gram-positive bacteria, using amoxicillin (B794) as a standard. researchgate.net
Furthermore, the activity of phthalazinones against drug-resistant fungal isolates, such as resistant C. albicans, points towards a role in modulating antimicrobial resistance. osf.io By enhancing the activity of existing antifungal drugs, these compounds may help to overcome established resistance mechanisms, thereby resensitizing resistant strains to treatment. The precise mechanisms by which phthalazinone derivatives exert their broad-spectrum antimicrobial effects and modulate resistance are still under investigation and represent an active area of research.
Emerging Research Directions and Future Perspectives
Development of Advanced Fluorescent Probes and Imaging Agents
The inherent conjugated system of the phthalazinone core makes it an attractive candidate for the development of novel fluorescent probes. Research is increasingly focused on creating derivatives for high-resolution biological imaging, including applications in one- and two-photon microscopy.
The rational design of fluorescent probes based on the phthalazinone scaffold follows established principles of photophysical chemistry. nih.gov The core strategy involves creating a molecular structure with an electron donor-π-acceptor (D-π-A) character. In this design, the phthalazinone moiety, with its expanded conjugated system, typically functions as the electron acceptor. nih.govosf.io
Key design principles include:
Expansion of Conjugation: Extending the pyridazinone system to the larger, more conjugated phthalazinone structure enhances the molecule's ability to absorb and emit light. nih.govosf.io
Donor-Acceptor Coupling: The coupling of various electron-donating aromatic groups to the phthalazinone acceptor is crucial. This creates a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism in fluorescent probes. nih.gov
Two-Photon Absorption (TPA): For two-photon microscopy (TPM), probes must have a large two-photon absorption cross-section. thermofisher.com The D-π-A architecture is known to enhance this property. TPM offers significant advantages for imaging deep within tissues, as it uses lower-energy infrared excitation light that scatters less and causes less photodamage outside the focal volume. thermofisher.comnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used to verify the electronic properties and predict the suitability of a designed molecule before synthesis. nih.gov
Fine-tuning the performance of phthalazinone-based probes is achieved by systematically modifying their chemical structure. These modifications can alter fluorescence quantum yield, shift absorption and emission wavelengths, and direct the probe to specific locations within a cell.
Strategies for this modulation include:
Varying the Electron Donor: Altering the electron-donating group attached to the phthalazinone core has a profound effect on the probe's spectral properties. Groups such as N,N-diethylaminophenyl, thienyl, naphthyl, and quinolyl have been successfully used to modulate the energy of the ICT state and, consequently, the color of the emitted light. nih.govosf.io
Functionalization for Subcellular Targeting: To direct the probes to specific organelles, functional groups are anchored to the core structure, often via an alkyl chain. The choice of the terminal group dictates the probe's destination. For instance, positively charged moieties like triphenylphosphonium or N-methylimidazolio can target mitochondria, while groups like morpholino can influence solubility and cell permeability. nih.govosf.io
The table below summarizes how different functional groups can be used to tune the properties of phthalazinone-based probes.
| Modification Strategy | Functional Group Examples | Purpose/Effect | Reference(s) |
| Varying Electron Donor | N,N-diethylaminophenyl, Thienyl, Naphthyl | Modulate absorption/emission wavelengths and quantum yield | nih.gov, osf.io |
| Subcellular Targeting | Triphenylphosphonium, Triethylammonio | Target mitochondria due to positive charge | nih.gov, osf.io |
| Solubility/Permeability | Morpholino, Pyrrolidino, Piperidino | Influence water solubility and cell membrane permeability | nih.gov, osf.io |
These strategies have enabled the development of phthalazinone derivatives that perform excellently in the two-photon microscopic imaging of complex biological samples like mouse brain slices. nih.govosf.io
Continued Rational Design of Targeted Therapeutic Agents and Enzyme Modulators
The phthalazinone scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous bioactive compounds with a wide range of pharmacological activities. nih.govnih.gov The addition of the benzoic acid group to create 4-(1-oxophthalazin-2(1H)-yl)benzoic acid provides a crucial site for interaction with biological targets, particularly enzymes and receptors that recognize carboxylates.
Future research will continue to leverage this scaffold for the rational design of inhibitors for various disease-relevant targets:
Enzyme Inhibition: Derivatives of this structure are being designed and evaluated as inhibitors of critical enzymes. For example, related benzoic acid compounds have been investigated as inhibitors of xanthine (B1682287) oxidase for the treatment of hyperuricemia, while phthalazinone-pyrazole hybrids have shown potent α-glucosidase inhibitory activity for diabetes management. nih.govnih.gov The marketed anticancer drug Olaparib, a PARP inhibitor, features a related phthalazinone core, highlighting the scaffold's clinical relevance. researchgate.net
Targeted Cancer Therapy: The phthalazinone nucleus is a key component in compounds designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in angiogenesis. nih.gov Other derivatives have been developed as efflux transporter inhibitors, aiming to reverse multidrug resistance in chemotherapy. nih.gov
Modulation of Other Biological Pathways: The versatility of the scaffold allows for its application across diverse therapeutic areas, including the development of antihistamines, anticonvulsants, and anti-inflammatory agents. nih.gov
The following table presents examples of therapeutic targets for which phthalazinone and related benzoic acid derivatives have been designed.
| Compound Class | Therapeutic Target | Potential Application | Reference(s) |
| Phthalazinone Derivatives | Poly(ADP-ribose)polymerase (PARP) | Cancer Therapy | researchgate.net, tandfonline.com |
| Phthalazinone Derivatives | VEGFR-2 | Anti-angiogenesis / Cancer Therapy | nih.gov, researchgate.net |
| Phthalazinone-Pyrazole Hybrids | α-Glucosidase | Type 2 Diabetes | nih.gov |
| Benzoic Acid Derivatives | Xanthine Oxidase | Hyperuricemia / Gout | nih.gov |
| Phthalazinone Derivatives | Efflux Transporters (P-gp, BCRP) | Reversal of Multidrug Resistance | nih.gov |
Integration of Advanced Computational Methodologies in Accelerating Discovery
The design and optimization of novel derivatives of this compound are increasingly reliant on advanced computational techniques. These in silico methods provide deep insights into molecular interactions and properties, significantly reducing the time and cost associated with experimental screening.
Key computational approaches include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand within the active site of a target protein. It has been instrumental in designing phthalazinone derivatives as inhibitors of PARP-1, PARP-2, and VEGFR2 by identifying crucial interactions, such as hydrogen bonds and hydrophobic contacts, that guide molecular optimization. nih.govtandfonline.comrsc.orgsustech.edu
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time. This method has been used to study the interactions of inhibitors with targets like xanthine oxidase, confirming the stability of binding modes predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for newly designed molecules.
ADME/Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates at an early stage, helping to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov
| Computational Method | Application in Drug Discovery | Example Target for Phthalazinones | Reference(s) |
| Molecular Docking | Predict binding mode and affinity; guide lead optimization | PARP-1, VEGFR2, α-Glucosidase | rsc.org, nih.gov, nih.gov |
| MD Simulations | Assess stability of ligand-protein complex | Xanthine Oxidase | nih.gov |
| ADME Prediction | Evaluate drug-likeness and pharmacokinetic properties | α-Glucosidase Inhibitors | nih.gov |
| DFT Calculations | Verify electronic structure for fluorescent probe design | N/A (Probe Design) | nih.gov |
Exploration of Novel Sustainable and Economically Viable Synthetic Routes
The growing emphasis on green chemistry is driving the development of more environmentally friendly and efficient methods for synthesizing the phthalazinone core. mdpi.com Future research will focus on moving away from traditional multi-step syntheses that often require harsh conditions and expensive or toxic catalysts.
Promising sustainable approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. tandfonline.comresearchgate.net
Catalyst-Free Reactions: An ideal green synthesis avoids the use of catalysts altogether. A catalyst-free direct cyclocondensation of 2-formylbenzoic acids and hydrazines has been developed to produce phthalazinones at room temperature in very high yields. rawdatalibrary.net
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water is a key principle of green chemistry. Simple, one-pot, water-mediated methods for phthalazinone synthesis have been reported. researchgate.net
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, maximizing atom economy and procedural efficiency. This strategy has been used to create novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov
These modern synthetic strategies not only reduce the environmental impact of chemical production but also offer economic advantages through lower energy consumption, reduced waste, and simplified purification procedures.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-(1-oxophthalazin-2(1H)-yl)benzoic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling phthalazinone derivatives with substituted benzoic acids. For example, a two-step approach could include (1) cyclization of anthranilic acid derivatives (as in Scheme 1, ) and (2) Suzuki-Miyaura coupling for aryl group introduction. Purity validation requires HPLC (≥95% purity threshold, as per ) and spectroscopic techniques (NMR, IR). Recrystallization from ethanol or methanol is recommended for purification .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (if single crystals are obtainable, as demonstrated in for similar heterocyclic systems).
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- 1H/13C NMR to confirm substituent positions and tautomeric forms (e.g., oxo vs. hydroxyl configurations). Cross-reference with computed NMR shifts using tools like Gaussian or ACD/Labs .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow general benzoic acid derivative guidelines:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- In case of skin contact, wash immediately with soap/water ().
- Neutralize acidic waste with sodium bicarbonate before disposal () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
